Product packaging for [(3,5-Dimethylphenyl)methyl](methyl)amine(Cat. No.:CAS No. 148452-35-1)

[(3,5-Dimethylphenyl)methyl](methyl)amine

Cat. No.: B2780560
CAS No.: 148452-35-1
M. Wt: 149.237
InChI Key: HHXARJLFDKHCCL-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature in Research Literature

(3,5-Dimethylphenyl)methylamine is classified as a tertiary benzylic amine. The structure features a benzyl (B1604629) group where the phenyl ring is substituted with two methyl groups at the meta positions (3 and 5). This benzyl moiety is attached to a nitrogen atom, which is also bonded to a methyl group, rendering it a tertiary amine.

In academic and chemical literature, the compound is identified by several systematic names and registry numbers to ensure precise communication. The International Union of Pure and Applied Chemistry (IUPAC) name is 1-(3,5-dimethylphenyl)-N-methylmethanamine. nih.gov It is also referred to by synonyms such as Benzenemethanamine, N,3,5-trimethyl-. chemicalbook.com

Key identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 148452-35-1 nih.govchemicalbook.combldpharm.com
Molecular Formula C₁₀H₁₅N nih.govchemicalbook.combldpharm.com
Molecular Weight 149.23 g/mol nih.govchemicalbook.combldpharm.com
IUPAC Name 1-(3,5-dimethylphenyl)-N-methylmethanamine nih.gov

Significance within Modern Organic Synthesis Methodologies

While specific, large-scale applications of (3,5-Dimethylphenyl)methylamine are not extensively documented in mainstream literature, its structural class—substituted benzylamines—is of considerable importance in modern organic synthesis. Compounds of this nature are valuable as intermediates and building blocks.

The tertiary amine functionality makes it a weak base and a potential nucleophile. Generally, benzylamines are precursors for a wide variety of compounds. atamanchemicals.com They can undergo N-debenzylation reactions, which is a common strategy for installing a methylamino group or for deprotection in multi-step syntheses. clockss.org The N-benzyl group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage by methods like catalytic hydrogenation.

Furthermore, tertiary amines related to this structure, such as N,N-Dimethylbenzylamine, are utilized as catalysts in organic reactions, including condensation and alkylation processes. atamanchemicals.com The steric and electronic properties conferred by the 3,5-dimethylphenyl group could modulate the reactivity and selectivity of the nitrogen atom, making it a candidate for specialized applications in catalysis or as a ligand for metal complexes. The synthesis of N-benzylamines is often achieved through reductive amination of aldehydes with primary amines. google.com

Overview of Current Academic Research Trajectories Involving the Compound

Direct academic research focusing exclusively on (3,5-Dimethylphenyl)methylamine is not prominent. However, current research trajectories for the broader class of substituted N-benzylamines are diverse and provide context for its potential areas of investigation.

One significant area of research is the incorporation of substituted benzylamine (B48309) moieties into more complex molecular frameworks to create pharmacologically active agents. mdpi.com The specific substitution pattern on the aromatic ring can be crucial for tuning the biological activity of a target molecule.

Another research avenue involves the use of benzylamine derivatives as starting materials for the synthesis of heterocyclic compounds. For instance, N-aryl β-alanines, which can be prepared from corresponding benzylamines, are versatile precursors for synthesizing heterocycles like dihydropyrimidinediones, which are found in many bioactive compounds. nih.gov

Additionally, there is ongoing interest in developing novel catalysts and protecting groups for organic synthesis. clockss.org The unique electronic and steric environment of (3,5-Dimethylphenyl)methylamine could be explored in the design of new organocatalysts or specialized protecting groups that offer advantages over existing reagents. Research into isotopically labeled amines, such as deuterated methylamines, for use in pharmaceutical development is also an active field, suggesting a potential application for labeled analogues of this compound. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B2780560 [(3,5-Dimethylphenyl)methyl](methyl)amine CAS No. 148452-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethylphenyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-9(2)6-10(5-8)7-11-3/h4-6,11H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXARJLFDKHCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CNC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148452-35-1
Record name [(3,5-dimethylphenyl)methyl](methyl)amine
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Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct methods for the synthesis of (3,5-Dimethylphenyl)methylamine and related N-methylated amines are centered around well-established organic transformations.

One of the most fundamental methods for the synthesis of amines is the N-alkylation of a primary amine with an alkyl halide. In the context of (3,5-Dimethylphenyl)methylamine, this can be envisioned through two main disconnection pathways: the reaction of 3,5-dimethylbenzylamine (B130789) with a methylating agent, or the reaction of methylamine (B109427) with a 3,5-dimethylbenzyl halide.

The latter approach, involving the reaction of methylamine with a compound like 3,5-dimethylbenzyl chloride or bromide, is a classical S(_N)2 reaction. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine, N,N-dimethyl-N-(3,5-dimethylbenzyl)amine, and even the quaternary ammonium (B1175870) salt as byproducts. To favor mono-alkylation, reaction conditions must be carefully controlled, often employing a large excess of the primary amine.

Table 1: Hypothetical Alkylation Reaction for (3,5-Dimethylphenyl)methylamine Synthesis

Reactant 1 Reactant 2 Solvent Temperature (°C) Product Potential Byproducts
Methylamine (excess) 3,5-Dimethylbenzyl chloride Ethanol (B145695) 50-70 (3,5-Dimethylphenyl)methylamine N,N-dimethyl-N-(3,5-dimethylbenzyl)amine, Quaternary ammonium salt

This table represents plausible reaction conditions based on general principles of N-alkylation and not on specific experimental data for this exact reaction.

Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines. This one-pot reaction involves the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its in-situ reduction. For the synthesis of (3,5-Dimethylphenyl)methylamine, this protocol involves the reaction of 3,5-dimethylbenzaldehyde (B1265933) with methylamine.

The reaction is typically carried out in the presence of a reducing agent that selectively reduces the C=N double bond of the imine in the presence of the carbonyl group of the aldehyde. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH(_4)), sodium cyanoborohydride (NaBH(_3)CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)). The choice of reducing agent can be critical; for instance, sodium cyanoborohydride is effective under mildly acidic conditions which favor imine formation. A study on the reductive amination of 3-nitrobenzaldehyde (B41214) with methylamine utilized sodium borohydride, highlighting that reducible groups on the aromatic ring that are not sensitive to the reducing agent remain unaffected. researchgate.net This suggests that the methyl groups in 3,5-dimethylbenzaldehyde would be stable under these conditions.

Table 2: Plausible Reductive Amination for (3,5-Dimethylphenyl)methylamine Synthesis

Aldehyde Amine Reducing Agent Solvent Catalyst (if any) Product
3,5-Dimethylbenzaldehyde Methylamine Sodium borohydride Methanol - (3,5-Dimethylphenyl)methylamine
3,5-Dimethylbenzaldehyde Methylamine Sodium cyanoborohydride Methanol / Acetic Acid - (3,5-Dimethylphenyl)methylamine

This table outlines potential conditions for reductive amination based on established protocols for similar substrates.

While many organic transformations rely on catalysts, there is a growing interest in developing catalyst-free synthetic methods for environmental and economic reasons. For the synthesis of N-alkylated amines, catalyst-free approaches are less common but can be achieved under specific conditions. For instance, the direct alkylation of amines with alkyl halides can proceed without a catalyst, although it may require elevated temperatures and can suffer from a lack of selectivity. The inherent basicity of the amine itself can act as a proton scavenger, facilitating the reaction. However, for a clean and efficient synthesis of (3,5-Dimethylphenyl)methylamine, a catalyst is generally preferred to control the reaction and improve yields.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a powerful tool for generating molecular diversity. While a direct one-pot, multi-component synthesis of (3,5-Dimethylphenyl)methylamine from simple precursors is not prominently described, MCRs are instrumental in synthesizing its structural analogues.

For example, the Strecker reaction, a three-component reaction between an aldehyde, an amine, and a cyanide source, yields α-aminonitriles, which are precursors to α-amino acids. A variation of this could use 3,5-dimethylbenzaldehyde, methylamine, and trimethylsilyl (B98337) cyanide to produce an α-aminonitrile that is structurally related to the target compound. Similarly, isocyanide-based MCRs like the Ugi reaction could be employed to generate more complex derivatives incorporating the N-(3,5-dimethylbenzyl)methylamino scaffold.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of amines, including (3,5-Dimethylphenyl)methylamine, aims to reduce the environmental footprint of chemical manufacturing. wikipedia.orgfigshare.comgoogle.comlibretexts.org This involves developing sustainable routes, minimizing solvent use, and maximizing atom efficiency.

Sustainable and Environmentally Benign Synthetic Routes

Traditional N-alkylation methods often rely on alkyl halides, which can be hazardous and produce stoichiometric amounts of salt waste. wikipedia.orgwhiterose.ac.uk Modern sustainable approaches favor the use of alcohols as alkylating agents, which are less expensive, more stable, and produce water as the only byproduct. wikipedia.orgwhiterose.ac.uk

A prominent green strategy is the "borrowing hydrogen" or "hydrogen autotransfer" process. whiterose.ac.uknih.gov In this method, a metal catalyst temporarily dehydrogenates an alcohol to form an aldehyde or ketone in situ. nih.gov This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the alkylated amine. whiterose.ac.uknih.gov This process is highly atom-efficient and avoids the need for external oxidants or reductants. nih.gov Catalysts based on ruthenium and iridium are commonly employed for these transformations. nih.govorganic-chemistry.org

Biocatalytic routes, using enzymes like transaminases, also represent a sustainable pathway for producing substituted benzylamines, often operating under mild conditions in aqueous media. researchgate.net

Solvent-Free and Reduced Solvent Methodologies

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. google.comlibretexts.org Water is an ideal green solvent due to its benign nature, and "on-water" synthesis protocols have been developed for various amine syntheses. organic-chemistry.org These reactions can show enhanced reactivity and selectivity compared to those in organic solvents.

Solvent-free reactions represent another important methodology. unive.it For example, basic ionic liquids can be used as both catalyst and solvent for condensation reactions, avoiding the need for volatile and toxic organic solvents. unive.it Microwave-assisted synthesis can also facilitate solvent-free or reduced-solvent conditions, often leading to shorter reaction times and improved yields.

Atom Economy and E-factor Analysis in Amine Synthesis

Atom economy and the Environmental (E)-factor are key metrics for evaluating the greenness of a synthetic process. figshare.com Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. The ideal value is 100%. walisongo.ac.id

The E-factor, developed by Roger Sheldon, provides a more comprehensive measure by quantifying the total mass of waste generated per kilogram of product. libretexts.org This includes byproducts, leftover reactants, solvent losses, and catalyst waste. libretexts.org A lower E-factor indicates a greener process. libretexts.org

The table below provides a comparison of typical E-factors across different chemical industry sectors, highlighting the drive towards waste reduction.

Table 2: Typical E-Factors in Different Industry Sectors libretexts.org
Industry SectorAnnual Production (tons)Typical E-Factor (kg waste / kg product)
Bulk Chemicals100,000 - 1,000,000+1 - 5
Fine Chemicals~1,000up to ~500
Pharmaceuticals10 - 1,000up to ~4000

For the synthesis of amines, moving from classical methods (like using alkyl halides) to catalytic "borrowing hydrogen" strategies significantly improves both atom economy and the E-factor by minimizing waste streams. whiterose.ac.uknih.gov For example, the N-alkylation of an amine with an alcohol produces only water as a byproduct, leading to a high atom economy, whereas using an alkyl halide generates a salt byproduct, lowering the atom economy and increasing the E-factor. wikipedia.orgnih.gov

Reactivity and Chemical Transformations

Reactions Involving the Amine Functionality

The reactivity of (3,5-Dimethylphenyl)methylamine is significantly influenced by the presence of the secondary amine functionality. This nitrogen center, with its lone pair of electrons, serves as a nucleophilic and basic site, readily participating in a variety of chemical transformations.

The N-acylation of secondary amines is a fundamental transformation in organic synthesis, often employed for the introduction of protecting groups or for the synthesis of amides, which are prevalent in many biologically active molecules and materials. researchgate.net For secondary amines like (3,5-Dimethylphenyl)methylamine, acylation proceeds readily with acylating agents such as acid chlorides or anhydrides. researchgate.netncert.nic.in These reactions are typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in The general transformation involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Similarly, sulfonylation of (3,5-Dimethylphenyl)methylamine can be achieved by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This reaction yields the corresponding sulfonamide. The synthesis of sulfonamides is of great interest due to their wide range of applications in medicinal chemistry. cbijournal.comnih.gov The reaction of secondary amines with sulfonyl chlorides is a standard method for the formation of N,N-disubstituted sulfonamides. cbijournal.com Recent advancements in sulfonylation include visible-light-promoted debenzylative sulfonylation of tertiary benzylamines, which provides a selective C-N bond cleavage protocol. researchgate.net

Table 1: Representative Acylation and Sulfonylation Reactions

Reagent Product Type General Conditions
Acetyl chloride N-acyl amide Base (e.g., pyridine), solvent (e.g., DCM)
Benzoyl chloride N-benzoyl amide Base (e.g., triethylamine), solvent (e.g., THF)
Acetic anhydride (B1165640) N-acetyl amide Optional catalyst (e.g., DMAP), solvent (e.g., DCM)
p-Toluenesulfonyl chloride N-tosyl sulfonamide Base (e.g., pyridine), solvent (e.g., DCM)

The nitrogen atom in (3,5-Dimethylphenyl)methylamine can act as a nucleophile in reactions with alkylating agents. This can lead to the formation of a tertiary amine through N-alkylation. However, a more common and extensively studied reaction for analogous N,N-dimethylbenzylamines is quaternization. jcu.czresearchgate.netresearchgate.netjcu.cz

Quaternization involves the reaction of the tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. jcu.czresearchgate.net For a secondary amine like (3,5-Dimethylphenyl)methylamine, the reaction would first involve alkylation to a tertiary amine, which could then undergo quaternization. A more direct route to a quaternary ammonium salt would be the reaction of (3,5-Dimethylphenyl)methylamine with an excess of an alkylating agent, or a stepwise approach.

The quaternization of N,N-dimethylbenzylamines with long-chain alkyl bromides has been studied as a general method for the synthesis of benzalkonium bromides, which are important cationic surfactants. jcu.czjcu.cz These reactions are typically carried out by refluxing the amine with the alkyl bromide in a suitable solvent like ethanol (B145695). jcu.cz The kinetics of the quaternization reaction between N,N-dimethylaniline and benzyl (B1604629) chloride have also been investigated, highlighting the influence of solvent polarity on the reaction rate. semanticscholar.org

Table 2: Quaternization of N,N-Dimethylbenzylamine with n-Alkylbromides

n-Alkylbromide Reaction Time (hours)
1-Bromooctane 28
1-Bromodecane 28
1-Bromododecane 32
1-Bromotetradecane 36
1-Bromohexadecane 42
1-Bromooctadecane 48
1-Bromoeicosane 56

Data derived from studies on N,N-dimethylbenzylamine. jcu.cz

The oxidation of benzylamines can proceed through several pathways, depending on the oxidant and reaction conditions. For secondary benzylamines, oxidation can lead to the formation of imines. advanceseng.comresearchgate.net Aerobic oxidation using metal-based catalysts has been explored for the conversion of primary benzylamines to imines. advanceseng.com Metal-free oxidation methods using oxidants like hydrogen peroxide have also been developed. researchgate.net

Furthermore, the benzyl C-N bond in benzylamines can be susceptible to oxidative cleavage. Electrochemical methods have been developed for the selective oxidative cleavage of the benzyl C-N bond in primary, secondary, and tertiary amines under metal-free conditions. mdpi.com This process involves the formation of a nitrogen radical cation intermediate, which ultimately leads to the cleavage of the C-N bond and the formation of a carbonyl compound from the benzyl fragment. mdpi.com The oxidation of some benzylamines has also been shown to lead to the formation of the corresponding benzoyl derivatives. rsc.org

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of (3,5-Dimethylphenyl)methylamine is susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the substituents already present on the ring. In this case, there are two methyl groups at the 3- and 5-positions, and a methyl(methylamino)methyl group at the 1-position.

Alkyl groups, such as the two methyl groups, are activating and ortho, para-directing. libretexts.orglibretexts.orgyoutube.com This means they increase the rate of electrophilic substitution compared to benzene (B151609) and direct the incoming electrophile to the positions ortho and para to themselves. In the 3,5-dimethylphenyl system, the positions ortho to both methyl groups are the 2-, 4-, and 6-positions. The para position to the 3-methyl group is the 6-position, and the para position to the 5-methyl group is the 2-position.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic Reaction Expected Major Product(s)
Nitration (HNO₃, H₂SO₄) 1-(Aminomethyl)-2,4-dimethyl-6-nitrobenzene
Bromination (Br₂, FeBr₃) 1-(Aminomethyl)-4-bromo-2,6-dimethylbenzene
Friedel-Crafts Acylation (RCOCl, AlCl₃) 1-(4-Acyl-3,5-dimethylphenyl)-N-methylmethanamine

Transition Metal-Catalyzed Transformations

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of amines. semanticscholar.orgscilit.com While direct hydroamination with (3,5-Dimethylphenyl)methylamine has not been specifically detailed, related transformations provide insight into its potential reactivity.

Hydroaminoalkylation is a related process that involves the addition of an amine's α-C-H bond across an olefin. nih.gov This reaction has been demonstrated with N-alkyl arylamines, including N-methyl-3,5-dimethylaniline, which is an isomer of the target compound. nih.gov In these reactions, a tantalum catalyst facilitates the addition of the N-methyl C-H bond across an alkene like 1-octene, leading to the formation of a new C-C bond and a more complex amine structure. nih.gov Given the structural similarities, it is plausible that (3,5-Dimethylphenyl)methylamine could undergo similar transition metal-catalyzed C-H activation at the N-methyl group followed by addition to an unsaturated substrate.

The scope of hydroaminoalkylation has been extended to include various alkenes and amines, often catalyzed by early transition metals like titanium or tantalum. researchgate.netresearchgate.net Nickel-catalyzed hydroaminoalkylation of alkynes with amines has also been reported. nih.gov These methodologies represent a powerful strategy for the synthesis of complex amines from simple precursors.

Table 4: Catalytic Systems for Hydroaminoalkylation

Catalyst System Amine Type Substrate
Ta(NMe₂)₅ N-Alkyl Arylamines Alkenes
Titanium complexes Secondary Amines Alkynes
Nickel/NHC/PCy₃ N-Sulfonyl Amines Alkynes

This table represents general systems and not specific reactions of (3,5-Dimethylphenyl)methylamine.

Palladium-Catalyzed Coupling Reactions (e.g., amination)

(3,5-Dimethylphenyl)methylamine, as a secondary amine, is a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling amines with aryl halides or triflates. The reaction typically employs a palladium catalyst, a phosphine-based ligand to facilitate the catalytic cycle, and a base.

The general mechanism involves the oxidative addition of the aryl electrophile to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst. The steric and electronic properties of both the amine and the aryl partner influence the reaction's efficiency. The 3,5-dimethyl substitution on the benzyl group of the target amine provides moderate steric bulk, which can influence reaction kinetics and selectivity.

While specific studies detailing the use of (3,5-Dimethylphenyl)methylamine in Buchwald-Hartwig reactions are not extensively documented in dedicated publications, its structural class (N-benzyl-N-methylamines) is routinely used in these transformations to synthesize more complex tertiary amines. scripps.edu

Table 1: Representative Palladium-Catalyzed Amination

A generalized scheme for the Buchwald-Hartwig amination using a secondary amine like (3,5-Dimethylphenyl)methylamine is presented below.

Reactant 1Reactant 2Catalyst SystemProduct
(3,5-Dimethylphenyl)methylamineAryl Halide (Ar-X) or Aryl Triflate (Ar-OTf)Pd source (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)N-Aryl-N-[(3,5-dimethylphenyl)methyl]-N-methylamine

Role in Organocatalysis and Ligand Design

The structural framework of (3,5-Dimethylphenyl)methylamine makes it a valuable building block in the fields of organocatalysis and coordination chemistry, primarily as a precursor to more complex catalytic structures.

Chiral Amine Organocatalysis and Enantioselective Reactions

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral secondary amines are a prominent class of organocatalysts, particularly in enantioselective transformations where they can form transient chiral enamines or iminium ions.

(3,5-Dimethylphenyl)methylamine is an achiral molecule and, therefore, cannot function directly as a catalyst in enantioselective reactions. However, its core structure is relevant. For it to be applied in this context, a chiral center would need to be introduced into its structure, for instance, by modifying the benzylic carbon or by using a chiral auxiliary. While the development of chiral derivatives of this specific amine for organocatalysis is not widely reported, the general strategy of using enantioenriched benzylamines as ligands and catalysts is a known approach in asymmetric synthesis. nsf.gov

Precursor to N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. researchgate.net They form robust bonds with metal centers, creating highly stable and active catalysts. scripps.edu The properties of an NHC ligand are largely dictated by the substituents on its nitrogen atoms.

(3,5-Dimethylphenyl)methylamine can serve as a synthon for one of the N-substituents in an unsymmetrical NHC. The synthesis of an NHC precursor, typically an imidazolium (B1220033) salt, often starts from primary amines. sci-hub.se However, multi-step syntheses can incorporate secondary amines to build unsymmetrical structures. The 3,5-dimethylbenzyl group is a sterically demanding substituent. When attached to a nitrogen atom of an NHC ring, this group provides significant steric bulk around the metal center to which it coordinates. This steric shielding is crucial for promoting challenging catalytic steps like reductive elimination and can enhance the catalyst's stability and selectivity. upenn.edu

The general pathway to an NHC precursor incorporating the amine's structure would involve its reaction with other building blocks to form a heterocyclic ring, such as an imidazolium salt, which is then deprotonated to yield the free carbene.

Table 2: General Synthesis of an Unsymmetrical NHC Precursor

StepDescriptionStarting Materials ExampleIntermediate/Product
1Synthesis of a substituted ethylenediamine(3,5-Dimethylphenyl)methylamine, another primary amine (R-NH₂) and a C2 sourceN'-R-N-[(3,5-dimethylphenyl)methyl]-N-methylethane-1,2-diamine
2CyclizationThe diamine from Step 1, Triethyl orthoformate1-(R)-3-((3,5-dimethylphenyl)methyl)imidazolium salt (NHC Precursor)

Metal Complex Formation and Catalytic Activity

The true catalytic potential of (3,5-Dimethylphenyl)methylamine is realized when it is incorporated into a ligand structure, such as an NHC, which then coordinates to a transition metal. Metal-NHC complexes are renowned for their high activity and stability in a wide range of catalytic transformations.

The strong M-C bond formed between a metal and an NHC ligand stabilizes the catalytic species, often leading to higher turnover numbers and tolerance for a broader range of substrates compared to traditional phosphine-based catalysts. scripps.edu The 3,5-dimethylbenzyl substituent, derived from the parent amine, would play a key role in modulating the catalytic activity. Its steric profile can create a specific pocket around the metal center, influencing substrate approach and thus impacting selectivity (e.g., regioselectivity or stereoselectivity).

Complexes of palladium, ruthenium, gold, and copper with sterically bulky NHC ligands are widely used in reactions such as cross-coupling (Suzuki, Heck, Sonogashira), olefin metathesis, and C-H activation. An NHC ligand bearing the N-(3,5-dimethylbenzyl) group would be expected to form highly active catalysts for these transformations.

Table 3: Potential Catalytic Applications of Metal Complexes with Derived NHC Ligands

Metal CenterReaction TypeRole of the 3,5-Dimethylbenzyl Group
Palladium (Pd)Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)Enhances catalyst stability and promotes reductive elimination.
Ruthenium (Ru)Olefin MetathesisProvides steric bulk to control substrate access and improve catalyst lifetime.
Gold (Au)π-Acid CatalysisSterically tunes the catalytic pocket, influencing selectivity in additions to alkynes/allenes.
Copper (Cu)Borylation, SilylationStabilizes the active Cu(I) species and can influence reaction rates.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its properties and reactivity. These studies typically employ methods like Density Functional Theory (DFT) to model the electronic landscape.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable.

For a molecule like (3,5-Dimethylphenyl)methylamine, the HOMO is expected to be localized primarily on the amine group and the electron-rich dimethylphenyl ring, reflecting the regions most susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the aromatic ring and the benzylic carbon, indicating potential sites for nucleophilic attack. The precise energy values and distribution would require specific DFT calculations.

Table 1: Hypothetical Frontier Orbital Properties

Parameter Description Predicted Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital -5.0 to -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital 0.5 to 2.0 eV
Energy Gap (ΔE) ELUMO - EHOMO 5.5 to 8.5 eV

Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For (3,5-Dimethylphenyl)methylamine, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons. The aromatic ring would also exhibit negative potential, while the amine and methyl hydrogens would show positive potential.

Aromaticity Indices and Ring Current Analysis

Aromaticity is a key concept in chemistry, and various computational indices are used to quantify it. For the 3,5-dimethylphenyl group, indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) could be calculated. These analyses would confirm the aromatic character of the benzene (B151609) ring and how it is influenced by the methyl and aminomethyl substituents. Ring current analysis, another method, would visualize the flow of π-electrons within the ring under an external magnetic field, a hallmark of aromatic systems.

Conformational Analysis and Energy Landscapes

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis maps the potential energy surface of a molecule to identify its most stable forms and the energy barriers between them.

Torsional Energy Profiles and Stable Conformer Identification

The flexibility of (3,5-Dimethylphenyl)methylamine arises from the rotation around its single bonds, particularly the C-C bond connecting the benzyl (B1604629) group to the ring and the C-N bond of the amine. By systematically rotating these bonds (defining a torsional or dihedral angle) and calculating the energy at each step, a torsional energy profile can be generated. Studies on similar molecules like methylamine (B109427) and dimethylamine (B145610) have shown that staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. The minima on this potential energy surface correspond to the most stable conformers of the molecule. For (3,5-Dimethylphenyl)methylamine, the lowest energy conformer would likely arrange the bulky dimethylphenyl and methyl groups to minimize steric clash.

Reaction Mechanism Modeling and Pathway Elucidation

Transition State Characterization in Catalyzed and Uncatalyzed Reactions

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For a compound like (3,5-Dimethylphenyl)methylamine, computational methods can be employed to locate and analyze the transition states of various reactions it may undergo, both with and without a catalyst.

In a typical uncatalyzed reaction, such as N-alkylation or oxidation, density functional theory (DFT) calculations can be used to map the reaction pathway from reactants to products. The process involves identifying the geometry of the transition state, which is a first-order saddle point on the potential energy surface. This is confirmed by a vibrational frequency analysis, where the transition state structure exhibits a single imaginary frequency corresponding to the motion along the reaction coordinate. For instance, in the oxidation of a related compound, toluene, to benzyl alcohol, DFT calculations have been used to identify the transition state for the reaction with an oxidizing agent. mdpi.com

In catalyzed reactions, the mechanism is often more complex, involving multiple steps with the formation of intermediates. For example, in a metal-catalyzed C-H amination reaction, the catalyst can lower the activation energy by providing an alternative reaction pathway. researchgate.net Computational studies on similar amine compounds have shown that the transition states for oxidative addition, migratory insertion, and reductive elimination steps can be characterized. researchgate.net The calculated energy barriers for these steps help in identifying the rate-determining step of the catalytic cycle.

Table 1: Representative Calculated Activation Energies for Reactions of Benzylamine (B48309) Derivatives

Reaction TypeCatalystComputational MethodCalculated Activation Energy (kcal/mol)
C-H AminationRh(I) complexDFT (B3LYP)25.8
N-AlkylationNoneMP232.1
OxidationNoneDFT (M06-2X)28.5

Note: The data in this table are illustrative and based on computational studies of benzylamine derivatives, not specifically (3,5-Dimethylphenyl)methylamine.

Potential Energy Surface Mapping

Potential energy surface (PES) mapping provides a comprehensive view of the energy of a molecular system as a function of its geometry. For (3,5-Dimethylphenyl)methylamine, mapping the PES can reveal important information about its conformational preferences, rotational barriers, and reaction pathways.

Conformational analysis is a key aspect of PES mapping. The rotation around the C-N bond and the C-C bond connecting the benzyl group to the nitrogen atom can lead to different stable conformers. Computational methods can be used to calculate the energies of these conformers and the energy barriers for their interconversion. Studies on substituted anilines and benzylamines have utilized techniques like mass-resolved excitation spectroscopy combined with semiempirical and ab initio calculations to explore their potential energy surfaces. colostate.edu These studies have identified the most stable conformations and have investigated the effects of substituents on the conformational energies. colostate.edu

For reactive processes, a more detailed PES is required. This involves calculating the energy of the system at numerous points along the reaction coordinate, connecting reactants, transition states, and products. For example, the PES for the dissociation of benzylamine on a TiO2 surface has been computationally investigated to understand the photocatalytic reaction mechanism. researchgate.net Such a map would reveal the minimum energy path for the reaction and any intermediate species that may be formed.

Solvent Effects on Reaction Pathways (Computational)

The solvent can have a profound impact on the rates and mechanisms of chemical reactions. Computational models are essential for understanding and quantifying these solvent effects. For reactions involving (3,5-Dimethylphenyl)methylamine, both implicit and explicit solvent models can be used.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. numberanalytics.com This approach is computationally efficient and can provide a good qualitative understanding of how the solvent polarity affects the stability of reactants, products, and transition states. For reactions involving charge separation in the transition state, polar solvents are expected to lower the activation energy, thus accelerating the reaction. numberanalytics.comucsb.edu

Explicit solvent models involve including a number of solvent molecules in the computational model. While more computationally expensive, this approach can capture specific solvent-solute interactions, such as hydrogen bonding, which are not well-described by implicit models. ucsb.edu For example, in the reaction of benzylamines with CO2, the solvent can play a direct role in stabilizing the carbamic acid intermediate through hydrogen bonding. mdpi.com Computational studies incorporating explicit solvent molecules can provide a more accurate picture of the reaction mechanism in such cases. rsc.org The choice of solvent can significantly influence reaction mechanisms by stabilizing or destabilizing transition states and intermediates. numberanalytics.comrsc.org

Theoretical Prediction of Spectroscopic Parameters in Mechanistic Studies

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and elucidate reaction mechanisms.

Computational NMR Chemical Shift Prediction for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational prediction of NMR chemical shifts can aid in the assignment of experimental spectra and in distinguishing between possible isomers or conformers. frontiersin.org For (3,5-Dimethylphenyl)methylamine, DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net

The accuracy of the predicted chemical shifts depends on several factors, including the choice of the functional, the basis set, and the treatment of solvent effects. github.io It has been shown that for accurate predictions, it is often necessary to perform a conformational search to identify the lowest energy conformers and then calculate the Boltzmann-averaged chemical shifts. github.io Recent advancements have also incorporated machine learning algorithms to improve the accuracy of NMR predictions. frontiersin.orgarxiv.org

Table 2: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Benzylamine

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (ipso-benzyl)139.5139.2
C2, C6 (ortho-benzyl)129.1128.8
C3, C5 (meta-benzyl)128.8128.5
C4 (para-benzyl)127.5127.3
CH₂54.253.9
N-CH₃35.835.5

Note: The data in this table are illustrative and based on computational studies of N-methylbenzylamine, not specifically (3,5-Dimethylphenyl)methylamine.

Vibrational Frequency Analysis for Infrared and Raman Spectra

DFT calculations are widely used for this purpose. The calculations yield the harmonic vibrational frequencies and their corresponding intensities. researchgate.net It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net Studies on substituted toluenes have shown that such calculations can accurately predict the vibrational modes associated with the methyl groups and the aromatic ring. flinders.edu.au For (3,5-Dimethylphenyl)methylamine, this would include the C-H stretching and bending modes of the methyl and methylene (B1212753) groups, the C-N stretching mode, and the various vibrational modes of the disubstituted benzene ring.

Table 3: Representative Calculated Vibrational Frequencies for a Substituted Toluene

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
Aromatic C-H stretch30503045
CH₃ asymmetric stretch29752970
CH₃ symmetric stretch29402935
Aromatic C=C stretch16101605
CH₃ asymmetric bend14601455
CH₃ symmetric bend13801375

Note: The data in this table are illustrative and based on computational studies of m-xylene, a structurally related compound.

Advanced Spectroscopic and Analytical Methodologies in Research

High-Resolution Mass Spectrometry for Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of reaction intermediates and final products in the synthesis and analysis of aromatic amines. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula.

In the context of reactions involving (3,5-Dimethylphenyl)methylamine, HRMS can be used to identify transient species or byproducts by comparing their exact masses to calculated theoretical values. The fragmentation patterns observed under electron impact (EI) can also offer significant structural information. For instance, the analysis of related dimethylphenyl derivatives reveals characteristic fragmentation pathways, such as the loss of a methyl radical (*CH₃) or cleavage of the C-N bond. nih.gov This technique is indispensable for confirming the identity of the target compound and for piecing together complex reaction pathways. researchgate.net

Table 1: Predicted HRMS Fragmentation for (3,5-Dimethylphenyl)methylamine (C₁₀H₁₅N)

Fragment IonFormulaCalculated Exact Mass (m/z)Potential Origin
[M]⁺C₁₀H₁₅N⁺149.1204Molecular Ion
[M-CH₃]⁺C₉H₁₂N⁺134.0969Loss of N-methyl group
[M-C₂H₆N]⁺C₈H₉⁺105.0704Cleavage of benzyl-N bond (tropylium ion)
[M-CH₄N]⁺C₉H₁₁⁺119.0861Loss of methylamine (B109427) radical

Advanced NMR Techniques for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Advanced NMR techniques provide detailed insights into the connectivity, spatial arrangement, and dynamic behavior of atoms within a molecule like (3,5-Dimethylphenyl)methylamine. bham.ac.uk

While one-dimensional (¹H and ¹³C) NMR provides fundamental information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals, especially in complex mixtures or for molecules with overlapping resonances.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For (3,5-Dimethylphenyl)methylamine, COSY would show correlations between the benzylic CH₂ protons and the aromatic protons on the dimethylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton by connecting fragments. For example, it would show a correlation from the N-methyl protons to the benzylic carbon and from the benzylic protons to the quaternary aromatic carbons. mdpi.comresearchgate.netresearchgate.net

Table 2: Expected 2D NMR Correlations for (3,5-Dimethylphenyl)methylamine

Proton Signal (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
N-CH₃NoneC (N-CH₃)C (Benzylic)
Ar-CH₃NoneC (Ar-CH₃)C3, C5 (Aromatic)
N-CH₂Ar-H (meta)C (Benzylic)C1, C2, C6 (Aromatic), C (N-CH₃)
Ar-H (meta)N-CH₂C2, C6 (Aromatic)C4, C (Benzylic), C (Ar-CH₃)
Ar-H (para)NoneC4 (Aromatic)C2, C6 (Aromatic)

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as bond rotations and conformational changes. For molecules like (3,5-Dimethylphenyl)methylamine, rotation around the aryl-CH₂ and CH₂-N bonds can be investigated. In structurally related substituted benzylamines, bulky groups can create a significant energy barrier to rotation, leading to distinct NMR signals for different conformers at low temperatures. researchgate.net As the temperature increases, these signals broaden and coalesce, allowing for the calculation of the activation energy for the rotational process. abo.fi

While solution-state NMR is more common, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of materials in the solid phase. For (3,5-Dimethylphenyl)methylamine, this technique would be applied to its crystalline salts (e.g., hydrochloride) or solid derivatives. Solid-state NMR can reveal information about polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions that are averaged out in solution. mdpi.com Studies on other solid materials containing the 3,5-dimethylphenyl moiety have successfully used ssNMR to confirm chemical structures and investigate conformations. researchgate.net

X-ray Crystallography for Absolute Structure Determination in Research

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine precise bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com

While a crystal structure for (3,5-Dimethylphenyl)methylamine itself is not prominently available in the literature, analysis of closely related compounds provides a clear indication of the utility of this technique. For instance, the crystal structures of derivatives containing the 3,5-dimethylphenyl group have been resolved, providing detailed insight into their molecular geometry and intermolecular interactions, such as hydrogen bonding. abo.firesearchgate.netnih.govmdpi.com

Table 3: Crystallographic Data for a Related Compound: 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene nih.gov

ParameterValue
Chemical FormulaC₂₀H₂₁N
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)13.260(4)
b (Å)15.495(5)
c (Å)7.719(5)
β (°)90.19(6)
Volume (ų)1586(1)

This data allows for the construction of a precise 3D model of the molecule within the crystal lattice.

Chromatographic Methods for Purity Assessment and Enantiomeric Resolution in Research

Chromatography is a fundamental analytical technique for separating, identifying, and purifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to assess the purity of synthesized (3,5-Dimethylphenyl)methylamine, with detection methods such as UV-Vis spectroscopy or mass spectrometry (LC-MS, GC-MS).

A particularly advanced application of chromatography is in the resolution of enantiomers. Since (3,5-Dimethylphenyl)methylamine is not chiral, this technique would apply to chiral derivatives or analogs. Chiral HPLC, which uses a chiral stationary phase (CSP), can separate racemic mixtures into their individual enantiomers. mdpi.comelsevierpure.com The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. This is crucial in many fields, particularly pharmaceuticals, where enantiomers can have vastly different biological activities. nist.gov

Table 4: Example Parameters for Chiral HPLC Resolution of Amines mdpi.com

ParameterDescription
ColumnChiral Stationary Phase (e.g., Cellulose (B213188) or Amylose (B160209) derivatives)
Mobile PhaseHexane (B92381)/Isopropanol/Diethylamine (B46881) mixture
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Temperature25 °C

Chiral HPLC for Enantiomeric Composition Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. For amines like (3,5-Dimethylphenyl)methylamine, achieving enantiomeric separation is critical, as different enantiomers can exhibit distinct biological activities. The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with each enantiomer. sigmaaldrich.com

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated with carbamate (B1207046) derivatives, are widely effective for this purpose. Specifically, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have demonstrated broad applicability in separating a variety of chiral compounds, including pharmaceutical intermediates. nih.govresearchgate.net The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, π-π stacking, and steric hindrance between the analyte and the chiral selector. rsc.org

The choice of mobile phase is critical for achieving optimal separation. In normal-phase HPLC, a mixture of a nonpolar solvent like hexane with a polar modifier such as 2-propanol or ethanol (B145695) is typically used. nih.govnih.gov The type and concentration of the alcohol modifier can significantly influence retention times and the separation factor (α), with some studies noting a reversal in the elution order of enantiomers when switching between different alcohol modifiers. nih.gov For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing by masking residual acidic silanol (B1196071) groups on the silica (B1680970) support. nih.gov

Table 1: Illustrative Chiral HPLC Conditions for Separation of Benzylamine (B48309) Derivatives Note: This table presents typical conditions for structurally similar compounds, as specific data for (3,5-Dimethylphenyl)methylamine is not publicly available. The parameters are based on established methods for chiral amine separations.

ParameterConditionPurpose/Rationale
Column (CSP) Cellulose tris(3,5-dimethylphenylcarbamate)Provides a chiral environment for differential interaction with enantiomers. nih.govnih.gov
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)Hexane acts as the non-polar main solvent, 2-propanol modifies solvent strength and selectivity, and diethylamine acts as a basic modifier to improve peak shape.
Flow Rate 1.0 mL/minA standard analytical flow rate that provides a balance between separation time and efficiency.
Detection UV at 254 nm or 278 nmAromatic ring in the compound allows for strong ultraviolet (UV) absorbance for sensitive detection. nih.gov
Temperature Ambient (e.g., 25 °C)Provides stable and reproducible retention times.

GC-MS and HPLC for Reaction Monitoring and Product Analysis

Monitoring the synthesis of (3,5-Dimethylphenyl)methylamine, often achieved through reductive amination of 3,5-dimethylbenzaldehyde (B1265933) with methylamine, requires robust analytical methods to track the consumption of reactants and the formation of the product and any byproducts. harvard.eduias.ac.in Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.

Reaction Monitoring: HPLC is well-suited for monitoring the progress of liquid-phase reactions. Samples can be periodically withdrawn from the reaction mixture, diluted, and injected into the HPLC system. A reverse-phase method, often using a C18 column, can effectively separate the starting aldehyde, the intermediate imine, and the final amine product based on their differing polarities. sielc.comsielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier (e.g., formic acid or phosphoric acid) to ensure good peak shape for the amine. sielc.com

GC-MS is another excellent technique, particularly for volatile and thermally stable compounds. mdpi.com It offers high resolution and the definitive identification of components through their mass spectra. For reaction monitoring, a small aliquot of the reaction mixture is derivatized if necessary and injected. The resulting chromatogram shows peaks corresponding to reactants, intermediates, and products, while the mass spectrometer provides fragmentation patterns that confirm their identities. researchgate.net

Product Analysis: After the reaction is complete and the product is isolated, GC-MS and HPLC are used to assess its purity and confirm its identity.

GC-MS Analysis: A GC analysis on a suitable capillary column (e.g., a nonpolar or medium-polarity phase like DB-5 or DB-17) can separate the target compound from residual solvents and impurities. The subsequent mass spectrum provides a molecular ion peak corresponding to the mass of (3,5-Dimethylphenyl)methylamine and a characteristic fragmentation pattern that serves as a fingerprint for structural confirmation. mdpi.com

HPLC Analysis: An HPLC purity analysis, typically using a high-resolution C18 column and a gradient elution method, can quantify the purity of the final product. The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of UV spectra across a range of wavelengths, which helps in identifying impurities and confirming the homogeneity of the main product peak. nih.gov

Table 2: Typical GC-MS and HPLC Parameters for Analysis Note: These parameters are representative for the analysis of substituted benzylamines and serve as a guide for the analysis of the title compound.

MethodParameterValue/ConditionPurpose/Rationale
GC-MS Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)Standard capillary column for good separation of semi-volatile organic compounds.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 minTemperature gradient to separate compounds with different boiling points.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle sizeVersatile reverse-phase column for separating compounds of moderate polarity.
Mobile Phase A: 0.1% Formic Acid in Water; B: AcetonitrileA common mobile phase system for reverse-phase separation of amines.
Gradient 10% B to 90% B over 15 minutesGradient elution allows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection PDA/UV at 254 nmDetection at a wavelength where the aromatic ring absorbs strongly.

Role As a Synthetic Intermediate and Precursor

Intermediate in Synthesis of Complex Organic Molecules

While not a common starting material in mainstream organic synthesis, the structural motif of (3,5-Dimethylphenyl)methylamine is found within more complex molecules, suggesting its potential use as an intermediate. Its reactivity is centered around the secondary amine, which can participate in a variety of bond-forming reactions.

The synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives often involves the condensation of amines with various carbonyl compounds or other suitable precursors. While direct evidence for the use of (3,5-Dimethylphenyl)methylamine in the synthesis of these specific heterocycles is limited in publicly available literature, its chemical nature as a secondary amine makes it a plausible candidate for such transformations. For instance, in principle, it could react with 1,3-dicarbonyl compounds or their equivalents to form enaminones, which could then be cyclized to afford substituted pyridine derivatives. Similarly, reaction with appropriate three-carbon units and a source of nitrogen could potentially lead to pyrimidine structures. However, specific examples detailing these reaction pathways for this particular amine are not prevalent in peer-reviewed journals.

The broader application of (3,5-Dimethylphenyl)methylamine as a building block for various nitrogen-containing heterocycles can be inferred from general principles of organic synthesis. The nucleophilic nitrogen atom can be incorporated into a variety of ring systems through reactions such as condensations, cycloadditions, and multicomponent reactions. For example, its reaction with dielectrophiles could lead to the formation of larger heterocyclic rings. The presence of the 3,5-dimethylphenyl group can also influence the physical and biological properties of the resulting heterocyclic compounds, making it a potentially interesting fragment for medicinal chemistry and materials science.

Component in Polymer Chemistry Research

The bifunctional nature of molecules containing both amine and aromatic moieties makes them attractive for polymer synthesis. Although specific research focusing on (3,5-Dimethylphenyl)methylamine in polymer chemistry is not extensively reported, its structural analogues suggest potential applications in this field.

Aromatic amines are key monomers in the synthesis of high-performance polymers like polyimides and polyamides. While primary diamines are more commonly used to achieve high molecular weight linear polymers, secondary amines such as (3,5-Dimethylphenyl)methylamine could potentially be used as chain-terminating agents or to introduce specific functionalities into the polymer backbone. If derivatized to contain a second reactive group, it could serve as a monomer, with the bulky 3,5-dimethylphenyl group potentially imparting increased solubility and modified thermal properties to the resulting polymers.

In the field of catalytic polymerization, nitrogen-containing compounds are often employed as ligands for transition metal catalysts. The nitrogen atom in (3,5-Dimethylphenyl)methylamine could coordinate to a metal center, and the steric and electronic properties of the 3,5-dimethylphenyl group could influence the catalytic activity and selectivity of the metal complex. While there is no direct evidence of its use in this capacity, the general utility of substituted benzylamines as ligands in catalysis suggests this as a plausible area of investigation.

Precursor for Advanced Materials (e.g., dyes, sensors)

The aromatic and amine functionalities present in (3,5-Dimethylphenyl)methylamine are common features in molecules designed for applications as advanced materials.

The chromophoric and auxochromic groups present in many dye molecules often consist of aromatic rings and amino groups. The 3,5-dimethylphenyl moiety, coupled with the secondary amine, could be incorporated into larger conjugated systems to create novel dyes. The substitution pattern on the aromatic ring could be used to tune the color and photophysical properties of the resulting molecule.

In the design of chemical sensors, a receptor unit that selectively binds to an analyte is often linked to a signaling unit. The amine group of (3,5-Dimethylphenyl)methylamine could act as a binding site for certain analytes, and the aromatic ring could be part of a larger system that transduces this binding event into a detectable signal, such as a change in fluorescence or color. The specific substitution pattern may offer a degree of selectivity in binding. However, concrete examples of its use in commercially available or extensively researched dyes and sensors are not readily found in the scientific literature.

Role in Catalytic Precursor Synthesis

While direct research specifically detailing the use of (3,5-Dimethylphenyl)methylamine as a catalytic precursor is not extensively documented in publicly available literature, its structural similarity to N,N-dimethylbenzylamine (DMBA) provides a strong basis for its potential role in the synthesis of specialized organometallic catalysts. The principles of ligand design in organometallic chemistry suggest that the electronic and steric properties of (3,5-Dimethylphenyl)methylamine could be harnessed to create novel catalytic systems.

The core of this potential lies in its function as a ligand that can be coordinated to a metal center. The nitrogen atom of the amine and the benzylic carbon can form stable complexes with various transition metals and rare-earth elements. The substitution pattern on the aromatic ring, in this case, the two methyl groups at the 3 and 5 positions, is a critical feature. These groups can influence the electronic environment of the metal center and provide steric hindrance, which are key factors in determining the activity, selectivity, and stability of a catalyst.

A well-documented analogue, N,N-dimethylbenzylamine, serves as an excellent model for the potential applications of (3,5-Dimethylphenyl)methylamine. Research has shown that α-metalated N,N-dimethylbenzylamine can be used to synthesize homoleptic rare-earth metal complexes. bohrium.comcolab.wsrsc.org These complexes, in turn, have demonstrated high activity as catalysts or pre-catalysts in a variety of organic transformations. bohrium.comresearchgate.net

For instance, lanthanide complexes derived from N,N-dimethylbenzylamine have been successfully employed in hydrophosphination and hydrophosphinylation reactions. bohrium.comrsc.org These catalytic transformations are valuable for forming phosphorus-carbon bonds, which are important in the synthesis of various functional organic molecules. The catalytic cycle often involves the activation of P-H bonds, and the ligand environment provided by the benzylamine (B48309) derivative is crucial for this process.

Furthermore, these rare-earth metal complexes have shown efficacy in other catalytic reactions, including the hydrophosphorylation of nitriles, the hydrophosphination and hydrophosphinylation of alkynes and alkenes, and the heterodehydrocoupling of silanes and amines. bohrium.comrsc.org The versatility of these catalysts underscores the importance of the benzylamine ligand in facilitating a range of synthetically useful transformations.

Given this precedent, it is highly probable that (3,5-Dimethylphenyl)methylamine could be utilized in a similar fashion to generate a new family of organometallic catalysts. The presence of the 3,5-dimethylphenyl group would likely modulate the properties of the resulting metal complexes compared to those derived from the unsubstituted N,N-dimethylbenzylamine. These modifications could potentially lead to catalysts with enhanced performance, such as higher turnover numbers, improved substrate scope, or different stereoselectivities.

The synthesis of such catalytic precursors would likely follow established organometallic procedures, involving the deprotonation of the benzylic position followed by reaction with a suitable metal halide salt. The resulting organometallic complex would then serve as the active catalyst or pre-catalyst in the desired chemical transformation.

The following table summarizes the types of catalytic reactions where precursors based on the structurally similar N,N-dimethylbenzylamine have been successfully applied, illustrating the potential catalytic applications for derivatives of (3,5-Dimethylphenyl)methylamine.

Catalytic Precursor ClassMetal CenterCatalyzed ReactionReference
Homoleptic α-Metalated N,N-Dimethylbenzylamine ComplexesLanthanides (e.g., La)Intermolecular Hydrophosphination bohrium.comresearchgate.net
Homoleptic α-Metalated N,N-Dimethylbenzylamine ComplexesLanthanides (e.g., La)Intermolecular Hydrophosphinylation bohrium.comrsc.org
Homoleptic α-Metalated N,N-Dimethylbenzylamine ComplexesLanthanides (e.g., La)Hydrophosphorylation of Nitriles rsc.org
Homoleptic α-Metalated N,N-Dimethylbenzylamine ComplexesLanthanides (e.g., La)Hydrophosphination of Alkynes and Alkenes bohrium.comrsc.org
Homoleptic α-Metalated N,N-Dimethylbenzylamine ComplexesLanthanides (e.g., La)Heterodehydrocoupling of Silanes and Amines bohrium.comrsc.org

This interactive table allows for the sorting and filtering of data to better understand the potential applications of catalysts derived from (3,5-Dimethylphenyl)methylamine, based on the established reactivity of its close structural analog. The development of such catalysts would represent a logical extension of existing research in the field of organometallic catalysis.

Derivatives and Analogues: Synthesis and Academic Study

Synthesis and Reactivity of Alkylated Derivatives

The synthesis of alkylated derivatives of (3,5-Dimethylphenyl)methylamine, a secondary amine, typically involves the introduction of an additional alkyl group onto the nitrogen atom to form a tertiary amine. Standard organic synthesis methodologies are employed for this transformation.

A primary method for N-alkylation is the reaction with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base. researchgate.netwikipedia.org The base neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the product. However, a known challenge with this method is the potential for over-alkylation, especially when reacting primary amines, which can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. researchgate.net For a secondary amine like (3,5-Dimethylphenyl)methylamine, the reaction with an alkyl halide leads to a tertiary amine. Further reaction with another molecule of alkyl halide would lead to a quaternary ammonium salt (see Section 7.4).

Another significant route is reductive amination. This process involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For instance, N-alkylation can be achieved by coupling an amine with an aldehyde using various catalytic systems. researchgate.net Ruthenium nanoparticles, for example, have been shown to catalyze the N-dimethylation of primary amines using formaldehyde (B43269) as the carbon source, a process that could be adapted for mono-alkylation of secondary amines with other aldehydes. acs.org

The reactivity of the resulting tertiary amine derivatives is characteristic of their class. The lone pair of electrons on the nitrogen atom makes them nucleophilic and basic. They can react with acids to form salts, with oxidizing agents, and with alkylating agents to form quaternary ammonium salts.

Table 1: General Methods for N-Alkylation of Secondary Amines
MethodReagentsTypical ConditionsNotesReference
Direct AlkylationAlkyl halide (R-X)Presence of a base (e.g., NaHCO₃, K₂CO₃), often in an aqueous or organic solvent.A straightforward and common method for forming tertiary amines from secondary amines. researchgate.netresearchgate.net
Reductive AminationAldehyde (R'-CHO) or Ketone, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)One-pot reaction where an iminium ion intermediate is formed and immediately reduced.Versatile method allowing for a wide range of alkyl groups to be introduced. researchgate.net
Catalytic N-AlkylationAldehyde or Alcohol, Catalyst (e.g., Ru/C, Ni)Often requires elevated temperature and pressure, may use hydrogen gas.Offers a "greener" alternative by using catalysts and potentially alcohols as alkylating agents. acs.orgacs.org

Analogues with Modified Phenyl Substituents

The synthesis of analogues with modifications to the 3,5-dimethylphenyl ring allows for systematic studies of how electronic and steric effects influence the compound's properties. These analogues are generally prepared by utilizing starting materials that already contain the desired phenyl substitutions.

One synthetic strategy involves starting with a correspondingly substituted benzyl (B1604629) alcohol or benzyl halide. For example, benzyl alcohols bearing various electron-donating or electron-withdrawing groups can be converted into primary benzylamines through catalytic amination. acs.org These primary amines can then undergo N-methylation to yield the desired analogues. Similarly, substituted 2-hydroxy-benzyl-N-methylamines have been used as precursors to synthesize carbamate (B1207046) derivatives, demonstrating the utility of pre-functionalized starting materials. nih.gov

More advanced techniques, such as transition metal-catalyzed C-H activation, offer a pathway to modify the phenyl ring directly on a pre-formed benzylamine (B48309) scaffold. Palladium(II)-catalyzed ortho-arylation of benzylamines has been demonstrated, providing a method to install a new carbon-carbon bond on the aromatic ring. chu-lab.org This approach allows for the creation of chiral ortho-arylated benzylamines, which can be valuable in medicinal chemistry. chu-lab.org

Table 2: Examples of Phenyl Ring Modifications and Synthetic Approaches
Substitution TypeExample SubstituentsGeneral Synthetic ApproachReference
Alkyl Groupsp-tert-butyl, p-methylBegin with the corresponding substituted benzyl alcohol, followed by amination and N-methylation. acs.org
Halogenso-chloro, m-chloro, p-bromoUtilize substituted benzylamines or achieve direct arylation via C-H activation. researchgate.netchu-lab.org
Hydroxyl Groups2-hydroxyStart with a substituted 2-(aminomethyl)phenol (B125469) precursor. nih.gov
Aryl Groupsortho-phenylDirect C-H arylation of the benzylamine core using a palladium catalyst. chu-lab.org

Nitrogen-Substituted Derivatives

Beyond simple alkylation, a wide variety of functional groups can be attached to the nitrogen atom to create derivatives with diverse chemical properties. These modifications can significantly alter the compound's basicity, polarity, and biological activity.

N-acylation is a common transformation, where the amine reacts with an acyl chloride or acid anhydride (B1165640) to form an amide. For example, benzylamine reacts with acetyl chloride to yield N-benzylacetamide. wikipedia.org This reaction can be applied to [(3,5-Dimethylphenyl)methyl]amine (the primary amine precursor) or its N-methyl derivative, although the secondary amine is less reactive. The resulting amides are important compounds in their own right and can also serve as intermediates. For instance, the amide can be reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield a new N-substituted derivative.

Another approach involves reacting the amine with molecules containing other functional groups. For instance, N-Aryl-β-alanines have been synthesized through the reaction of aromatic amines with α,β-unsaturated acids. nih.gov This Michael addition-type reaction creates a derivative with a carboxylic acid moiety, significantly changing the molecule's characteristics. These N-substituted β-alanines are versatile starting materials for synthesizing various heterocyclic systems. nih.gov

Quaternary Ammonium Salt Formation and Applications in Research

As a secondary amine, (3,5-Dimethylphenyl)methylamine can be converted into quaternary ammonium salts (QAS) through exhaustive alkylation. The reaction with two equivalents of an alkylating agent, such as methyl iodide, or a sequential reaction with two different alkylating agents, will yield a quaternary ammonium cation with a corresponding counter-ion from the halide. The general reaction involves the nucleophilic nitrogen atom attacking the electrophilic carbon of the alkyl halide. google.com Various alkylating agents can be used, including alkyl halides and dimethyl sulfate, and the reaction can be performed neat or in a solvent. google.comgoogle.com

Quaternary ammonium salts are a class of compounds with a broad range of applications, stemming from their cationic nature and surfactant properties. mdpi.comnih.gov Structurally related benzyl-containing QAS, such as tetradecyl-dimethyl-benzyl ammonium chloride, are used as potent biocides. google.com These compounds are effective against bacteria like Escherichia coli and Staphylococcus aureus and are also used as algaecides in industrial water systems. google.com

The research applications of QAS derived from (3,5-Dimethylphenyl)methylamine are based on the well-established functions of this chemical class. They are investigated as:

Antimicrobial Agents: For use in disinfectants, antiseptics, and anti-fouling materials. researchgate.netnih.gov Their mechanism of action typically involves the disruption of microbial cell membranes. nih.gov

Phase-Transfer Catalysts: The ability of the lipophilic cation to transport anions from an aqueous phase to an organic phase facilitates reactions between reagents in immiscible phases. mdpi.com

Surfactants and Detergents: The amphiphilic structure, consisting of a hydrophilic cationic head and a hydrophobic tail (the alkyl and benzyl groups), allows them to be used as surfactants, emulsifiers, and fabric softeners. mdpi.comnih.gov

Biomedical Materials: QAS moieties can be incorporated into polymers to create antimicrobial surfaces for medical devices and materials. nih.gov

Table 3: Potential Research Applications of Quaternary Ammonium Salts
Application AreaFunctionUnderlying PrincipleReference
Biocides/DisinfectantsKilling or inhibiting the growth of microorganisms (bacteria, fungi, algae).The cationic head interacts with and disrupts the negatively charged microbial cell membrane. google.comresearchgate.net
Phase-Transfer CatalysisCatalyzing reactions between reactants in different phases (e.g., aqueous/organic).The QAS forms an ion pair with an aqueous anion, making it soluble in the organic phase to react. mdpi.com
Industrial AdditivesFabric softeners, antistatic agents, corrosion inhibitors.The cationic charge allows the molecule to adsorb onto negatively charged surfaces. mdpi.comresearchgate.net
Antimicrobial PolymersCreating surfaces that resist microbial colonization and biofilm formation.Covalent attachment of QAS to a polymer backbone provides a non-leaching biocidal surface. nih.gov

Research Methodologies and Techniques

Design of Experiments (DoE) in Reaction Optimization

Design of Experiments (DoE) is a powerful statistical tool used to systematically determine the relationship between factors affecting a process and the output of that process. In the context of synthesizing (3,5-Dimethylphenyl)methylamine, for instance, via the reductive amination of 3,5-dimethylbenzaldehyde (B1265933) with methylamine (B109427), DoE can be employed to optimize reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity.

A typical DoE approach for this synthesis might involve a factorial design, where multiple parameters are varied simultaneously. This allows for the identification of not only the individual effects of each parameter but also their interactions. For example, an increase in temperature might have a more pronounced positive effect on the reaction rate when a specific catalyst concentration is used.

Illustrative DoE Study for the Synthesis of (3,5-Dimethylphenyl)methylamine:

A hypothetical 2³ factorial design could be implemented to study the effects of three key variables: temperature, pressure of H₂, and catalyst loading (e.g., Pd/C).

ExperimentTemperature (°C)Pressure (bar)Catalyst Loading (mol%)Yield (%)
15010.565
27010.575
35050.578
47050.588
55011.072
67011.082
75051.085
87051.095

This interactive table demonstrates a hypothetical Design of Experiments (DoE) for optimizing the synthesis of (3,5-Dimethylphenyl)methylamine. By systematically varying temperature, pressure, and catalyst loading, researchers can identify the optimal conditions for achieving the highest yield.

Analysis of such data would likely reveal that higher temperatures and pressures, in combination with a higher catalyst loading, lead to a significantly improved yield of (3,5-Dimethylphenyl)methylamine.

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. For the synthesis of (3,5-Dimethylphenyl)methylamine, a flow chemistry setup could involve pumping a solution of 3,5-dimethylbenzaldehyde and methylamine through a heated tube reactor packed with a solid-supported catalyst.

Hypothetical Flow Synthesis Parameters:

ParameterValue
Reactor TypePacked-bed reactor with Pd/C catalyst
Reactant Concentration0.5 M 3,5-dimethylbenzaldehyde, 1.0 M methylamine in Methanol
Flow Rate1.0 mL/min
Reactor Temperature80 °C
Back Pressure10 bar
Residence Time15 min
Isolated Yield92%

This interactive table outlines hypothetical parameters for the continuous flow synthesis of (3,5-Dimethylphenyl)methylamine. Flow chemistry offers precise control over reaction conditions, potentially leading to higher yields and improved safety compared to traditional batch methods.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times from hours to minutes. rsc.orgrsc.org This is due to the efficient and direct heating of the solvent and reactants, a phenomenon known as dielectric heating. rsc.org

In the synthesis of (3,5-Dimethylphenyl)methylamine, for example, via the N-alkylation of methylamine with 3,5-dimethylbenzyl chloride, MAOS could significantly accelerate the reaction. A comparison with conventional heating methods would likely demonstrate a substantial rate enhancement.

Comparative Synthesis Data:

MethodReaction TimeTemperatureYield (%)
Conventional Heating (Oil Bath)8 hours80 °C78
Microwave-Assisted Synthesis15 minutes100 °C94

This interactive table compares the efficiency of conventional heating versus microwave-assisted organic synthesis (MAOS) for the preparation of (3,5-Dimethylphenyl)methylamine. MAOS can significantly reduce reaction times and improve yields.

The significant reduction in reaction time and potential for improved yields make MAOS an attractive methodology for the rapid synthesis of libraries of related compounds for screening purposes. rsc.orgrasayanjournal.co.in

Photocatalytic Approaches to Functionalization

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. nih.govucla.edu For a molecule like (3,5-Dimethylphenyl)methylamine, photocatalysis could be employed for C-H functionalization, allowing for the direct modification of the molecule without pre-functionalization. nih.govrsc.org

For instance, a photocatalytic approach could be envisioned for the arylation of the methyl group attached to the nitrogen. This would involve the generation of an α-amino radical via a single-electron transfer (SET) process, which could then be coupled with an aryl halide in the presence of a suitable nickel catalyst. nih.govucla.edu

Hypothetical Photocatalytic C-H Arylation:

A potential reaction could involve the use of an iridium-based photocatalyst to oxidize the amine, followed by hydrogen atom transfer (HAT) to generate the key radical intermediate.

ParameterCondition
Photocatalyst[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆
Nickel CatalystNiCl₂·glyme
Ligand4,4'-Di-tert-butyl-2,2'-bipyridine
Aryl Halide4-Bromotoluene
SolventAcetonitrile (B52724)
Light SourceBlue LED
Yield75%

This interactive table presents hypothetical conditions for the photocatalytic C-H arylation of (3,5-Dimethylphenyl)methylamine. This advanced methodology allows for the direct functionalization of C-H bonds under mild reaction conditions.

This methodology provides a modern and efficient route to more complex derivatives of the parent amine.

Biocatalytic Transformations (non-human context)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods. For the synthesis of chiral amines, transaminases are particularly valuable enzymes. nih.govfrontiersin.org

While (3,5-Dimethylphenyl)methylamine itself is achiral, a biocatalytic approach could be used to synthesize chiral analogues. For example, a transaminase could be used for the asymmetric amination of a prochiral ketone, such as 3',5'-dimethylacetophenone, using an amine donor like isopropylamine. This would produce a chiral primary amine, which could then be methylated to yield the corresponding chiral secondary amine.

The use of ω-transaminases has been identified as a very powerful method for preparing optically pure amines from the corresponding ketones. nih.gov These enzymes require pyridoxal 5'-phosphate (PLP) as a cofactor to facilitate the transfer of an amino group. mdpi.com

Illustrative Biocatalytic Amination Data:

Enzyme SourceSubstrateAmine DonorConversion (%)Enantiomeric Excess (%)
Vibrio fluvialis ω-TA3',5'-DimethylacetophenoneL-Alanine92>99
Arthrobacter sp. (R)-TA3',5'-Dimethylacetophenone(R)-1-Phenylethylamine85>99

This interactive table illustrates the potential of biocatalysis for the synthesis of chiral amines related to (3,5-Dimethylphenyl)methylamine. Transaminases can achieve high conversions and excellent enantioselectivity, providing a green and efficient synthetic route.

Such biocatalytic methods are highly sought after in the pharmaceutical industry for the production of enantiomerically pure active pharmaceutical ingredients. nih.govnih.gov

Future Directions and Emerging Research Areas

Sustainable and Green Synthetic Routes Development

The principles of green chemistry, which advocate for the reduction of hazardous substances and waste, are increasingly guiding synthetic methodologies. chemistryjournals.net For compounds like (3,5-Dimethylphenyl)methylamine, future research will likely focus on developing more environmentally benign production methods. Traditional N-methylation and N-alkylation of amines often rely on stoichiometric methylating agents like methyl halides, which can be hazardous.

Emerging sustainable alternatives that could be adapted for the synthesis of this compound include:

Catalytic N-methylation using CO2: The use of carbon dioxide as a renewable C1 feedstock is a highly desirable green strategy. Research has demonstrated that various amines can be methylated using CO2 and a reducing agent like molecular hydrogen, presenting an economical and sustainable pathway. ionike.com

Reductive Amination: A greener route could involve the reductive amination of 3,5-dimethylbenzaldehyde (B1265933) with methylamine (B109427). Advances in this area focus on using non-toxic, efficient reducing agents and catalysts under milder reaction conditions.

Biocatalysis: The use of enzymes as catalysts offers high specificity and operates under mild, aqueous conditions, significantly reducing the environmental footprint of chemical processes. chemistryjournals.net Exploring transaminases or other enzymes for the synthesis of (3,5-Dimethylphenyl)methylamine is a viable future direction.

The development of these routes aligns with the broader industry trend towards sustainable processes that are not only better for the environment but can also be more economically advantageous by reducing waste and energy consumption. chemistryjournals.net

Application in Emerging Catalytic Systems

The structural features of (3,5-Dimethylphenyl)methylamine, particularly the tertiary amine group, make it a candidate for various roles in catalysis. Its analog, N,N-Dimethylbenzylamine, is already utilized as a catalyst for polyurethane foam and epoxy resin formation. wikipedia.org Future research could explore the specific effects of the 3,5-dimethyl substitution on catalytic activity.

Potential applications in emerging catalytic systems include:

Directed ortho Metalation (DoM): The amine group can act as a directed metalation group (DMG), facilitating the functionalization of the aromatic ring at the positions ortho to the methyl group. N,N-Dimethylbenzylamine is known to undergo this reaction with reagents like butyllithium. wikipedia.org The steric and electronic influence of the two methyl groups on the phenyl ring of (3,5-Dimethylphenyl)methylamine could offer unique selectivity in these transformations.

Ligand in Coordination Chemistry: The nitrogen atom's lone pair of electrons allows it to act as a ligand for metal centers. It can be ligated with other species, such as N-heterocyclic carbenes, to form highly active catalysts for reactions like the Heck-Mizoroki cross-coupling. cymitquimica.com

Phase Transfer Catalysis: Quaternization of the amine with an alkyl halide produces a quaternary ammonium (B1175870) salt. wikipedia.org These salts are effective phase transfer catalysts, which are crucial in facilitating reactions between reagents in immiscible phases, a key concept in green chemistry.

The table below outlines potential catalytic roles and the function of the amine group.

Catalytic ApplicationRole of (3,5-Dimethylphenyl)methylamineKey Functional Group
Polyurethane/Epoxy CuringCatalystTertiary Amine
Directed ortho MetalationDirecting GroupDimethylaminomethyl Group
Cross-Coupling ReactionsLigand ComponentTertiary Amine
Phase Transfer CatalysisCatalyst PrecursorTertiary Amine

Advanced Computational Modeling for Novel Reactions and Materials

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting chemical behavior. nih.gov For (3,5-Dimethylphenyl)methylamine, computational modeling can provide deep insights into its structure, reactivity, and potential applications without the need for extensive empirical experimentation.

Future computational studies could focus on:

Reaction Mechanism Elucidation: DFT calculations can map the potential energy surfaces of reactions involving the compound, identifying transition states and intermediates. This is crucial for optimizing reaction conditions and understanding selectivity, such as in directed metalation reactions. researchgate.net

Spectroscopic Analysis: Theoretical calculations of vibrational frequencies (IR) and NMR chemical shifts can aid in the characterization of the molecule and its derivatives, providing a powerful complement to experimental data. researchgate.net

Design of Novel Materials: Modeling the interactions of (3,5-Dimethylphenyl)methylamine within larger systems can guide the design of new materials. For instance, simulations can predict how it might integrate into supramolecular assemblies or act as a co-former in crystalline organic salts. researchgate.netresearchgate.net

Computational methods allow for the exploration of molecular properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and electrostatic potential surfaces, which are fundamental to understanding its reactivity and intermolecular interactions. researchgate.net

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The aromatic ring and the amine group of (3,5-Dimethylphenyl)methylamine provide sites for such interactions, making it a potential building block for complex architectures.

Research in this area could explore:

Crystal Engineering: The compound can act as a co-former in the creation of crystalline organic salts through reactions with various acids. The resulting structures are stabilized by a network of hydrogen bonds (N-H···O), π-π stacking, and other non-covalent interactions, leading to the formation of 3D frameworks. researchgate.net

Self-Assembly: The interplay of hydrophobic (the dimethylphenyl group) and polar (the amine group) characteristics could be harnessed to direct self-assembly in solution, potentially forming micelles, vesicles, or other ordered nanostructures.

Host-Guest Chemistry: The aromatic ring could participate in host-guest complexes, binding to macrocyclic hosts like cyclodextrins or calixarenes, leading to applications in sensing or controlled release.

The ability to form diverse supramolecular synthons makes this compound and its derivatives interesting targets for the rational design of materials with specific structural and functional properties. researchgate.net

Exploration of New Chemical Transformations and Reactivity

Beyond its established roles, (3,5-Dimethylphenyl)methylamine could be a substrate or reagent in novel chemical transformations. Its unique electronic and steric properties may enable reactivity not observed in simpler analogs.

Future explorations could include:

C-H Activation: Direct functionalization of the methyl groups on the phenyl ring or the N-methyl group represents a modern and atom-economical approach to creating more complex molecules.

Novel Protecting Group Strategies: Benzylamines are often used as protecting groups in organic synthesis. The specific substitution pattern of (3,5-Dimethylphenyl)methylamine might offer different stability and cleavage conditions compared to standard N-benzyl groups, providing new tools for synthetic chemists. clockss.org

Activation via Fluorosulfonates: Recent work has shown that alcohols and phenols can be activated by sulfuryl fluoride (B91410) to form fluorosulfonates, which are versatile intermediates for nucleophilic substitution and metal-catalyzed transformations. nih.gov Applying this chemistry to derivatives of (3,5-Dimethylphenyl)methylamine could open new synthetic pathways.

Investigating the reaction of the compound with various electrophiles, radicals, and organometallic reagents could uncover unprecedented reactivity patterns and synthetic utility. researchgate.net

Q & A

Basic: What are the optimal synthetic routes and purification methods for (3,5-Dimethylphenyl)methylamine?

The synthesis typically involves a multi-step process, starting with functionalization of the aromatic ring followed by introduction of the methylamine group. Key steps include:

  • Alkylation : Reacting 3,5-dimethylbenzyl chloride with methylamine under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMSO to facilitate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from unreacted intermediates. Recrystallization may improve purity if solubility permits .
  • Yield optimization : Reaction temperature (40–60°C) and stoichiometric excess of methylamine (1.5–2.0 equivalents) are key parameters .

Advanced: How do steric and electronic effects of aromatic substituents influence the compound’s reactivity in nucleophilic reactions?

The 3,5-dimethyl groups introduce steric hindrance, reducing reaction rates in bulky transition states. Electronic effects arise from the electron-donating methyl groups, which increase electron density on the benzene ring, potentially destabilizing intermediates in electrophilic reactions. For example:

  • Substitution reactions : The methoxy group in analogous compounds (e.g., 4-[(4-methylphenyl)methoxy] derivatives) directs electrophilic attacks to specific positions, altering regioselectivity .
  • Kinetic studies : Compare reaction rates with less hindered analogs (e.g., unsubstituted benzylamines) using NMR or HPLC to quantify steric impacts .

Basic: What spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H and ¹³C NMR confirm the methylamine group (δ ~2.2–2.5 ppm for N–CH₃) and aromatic protons (δ ~6.8–7.2 ppm for dimethylphenyl). 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₅N, [M+H]⁺ = 150.1283) and detects fragmentation patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, critical for confirming stereochemistry .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

  • Lipophilicity (LogP) : Tools like MarvinSketch or SwissADME estimate LogP (~2.5–3.0) based on methyl and dimethylphenyl groups, suggesting moderate membrane permeability .
  • Metabolic stability : PISTACHIO or REAXYS databases predict cytochrome P450-mediated oxidation sites (e.g., N-demethylation) using in silico metabolite prediction modules .
  • Docking studies : AutoDock Vina models interactions with targets like GPCRs or enzymes, leveraging the amine group’s hydrogen-bonding potential .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
  • Structural analogs : Compare with derivatives (e.g., ethylamine or 4-methylphenyl variants) to isolate substituent effects. For example, replacing methyl with ethyl increases lipophilicity but may reduce receptor binding .
  • Orthogonal assays : Validate receptor binding (SPR) with functional assays (cAMP inhibition) to confirm mechanism .

Basic: What safety protocols are essential for handling (3,5-Dimethylphenyl)methylamine?

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Avoid inhalation via fume hoods .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Incompatible with strong oxidizers (e.g., HNO₃) .
  • Waste disposal : Incinerate via certified hazardous waste facilities to prevent environmental release .

Advanced: How does crystallographic data inform structure-activity relationships (SAR)?

  • Torsion angles : SHELX-refined structures reveal conformational flexibility of the methylamine side chain, which impacts binding to rigid enzyme pockets .
  • Hydrogen bonding : Crystal structures of analogs (e.g., hydrochloride salts) show N–H···Cl interactions, stabilizing specific conformations relevant to bioactivity .

Advanced: What methodologies quantify enantiomeric excess in chiral derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers. Calibrate with pure standards .
  • Circular dichroism (CD) : Compare CD spectra to established chiral amines (e.g., (R)- or (S)-α-methylbenzylamine) for stereochemical assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.